Ethyl 2-(boc-amino)-5-fluoro-2,3-dihydro-1H-indene-2-carboxylate
Overview
Description
The BOC group (tert-butoxycarbonyl) is a protective group used in organic synthesis . It’s commonly used to protect amines in peptide synthesis . The BOC group can be removed with acid .
Synthesis Analysis
The BOC group can be introduced to amines using BOC anhydride . This process has been studied over various catalytic and solvent systems . Some examples include DMAP, Lewis acid catalysts such as Zr(ClO4)2 6H2O; Brønsted acid ionic liquids [(HMIm)BF4]; functionalized silica, H3PW12O40, and montmorillonite K10 .Molecular Structure Analysis
The BOC group has a molecular formula of C7H14BrNO2 . It’s a carbamate, which means it has a carbonyl (C=O) group and an amine (NH2) group .Chemical Reactions Analysis
The BOC group can be removed with acid . This allows the amine to participateScientific Research Applications
Chemical Structure and Synthesis
Ethyl 2-(boc-amino)-5-fluoro-2,3-dihydro-1H-indene-2-carboxylate is a compound that has been involved in various studies focusing on its chemical structure and synthesis. The crystal structure and chemical properties of similar compounds have been a significant subject of research. For instance, the crystal structure of Ethyl 6-Amino-5-cyano-4-(4-fluorophenyl)- 2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylate was determined, revealing triclinic crystals and a significant level of hydrogen interactions stabilizing the crystal structure (Kumar et al., 2018). Similarly, the compound Ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate has been synthesized and characterized, with its crystal structure analyzed using single-crystal X-ray diffraction (Sapnakumari et al., 2014).
Stereoselective Preparation
The stereoselective preparation of fluoro-containing carboxylic acid derivatives, including Ethyl 2-(boc-amino)-5-fluoro-2,3-dihydro-1H-indene-2-carboxylate, has been explored. For example, the stereochemical aspects of reactions with N,N-dibenzyl-2-amino-3-hydroxy and 3-amino-2-hydroxy carboxylic acid esters have been discussed, highlighting the importance of stereochemistry in the synthesis of such compounds (Yoshinari et al., 2011).
Applications in Organic Chemistry
Several studies have focused on the role of Ethyl 2-(boc-amino)-5-fluoro-2,3-dihydro-1H-indene-2-carboxylate in organic chemistry reactions. For instance, the compound has been involved in reactions such as recyclization, heterocyclization, and the Diels–Alder reaction, showcasing its utility in synthesizing a wide range of organic compounds (Shipilovskikh et al., 2014), (Sal’nikova et al., 2018), (Caputo et al., 2006).
properties
IUPAC Name |
ethyl 5-fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-dihydroindene-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22FNO4/c1-5-22-14(20)17(19-15(21)23-16(2,3)4)9-11-6-7-13(18)8-12(11)10-17/h6-8H,5,9-10H2,1-4H3,(H,19,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDDIYHUEZRTSPT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC2=C(C1)C=C(C=C2)F)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22FNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(boc-amino)-5-fluoro-2,3-dihydro-1H-indene-2-carboxylate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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